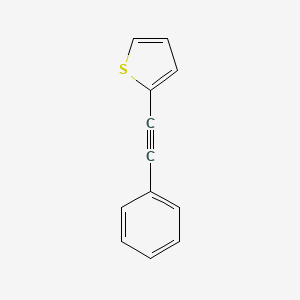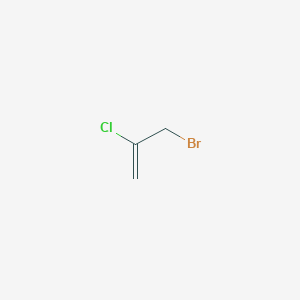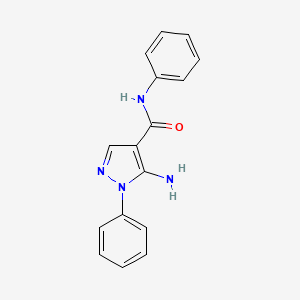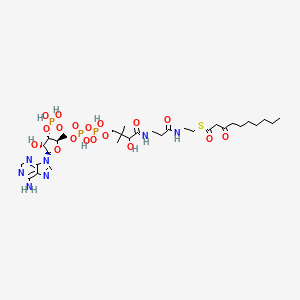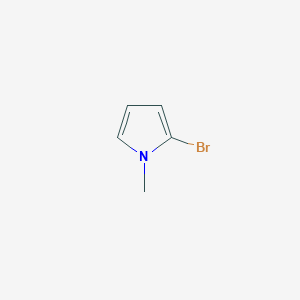
N-methyl-2-bromopyrrole
説明
N-methyl-2-bromopyrrole is a chemical compound with the molecular formula C5H6BrN . It has a molecular weight of 160.01 g/mol . The IUPAC name for this compound is 2-bromo-1-methylpyrrole . It is known to be a part of the pyrrole family, which is widely recognized for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring with a bromine atom at the 2-position and a methyl group at the nitrogen . Further structural analysis could be conducted using techniques such as X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy .科学的研究の応用
Antineoplastic Activity
N-methyl-2-bromopyrrole derivatives have been investigated for their antineoplastic (anti-cancer) activities. A study highlighted a compound isolated from marine sponges, which showed potential in vitro and in vivo antineoplastic activity, suggesting a possible mechanism of action against cancer cells (Xiong et al., 2010).
Antifeedant Properties
Another application is in the field of marine ecology, where a bromopyrrole compound, N-methyldibromoisophakellin, was isolated from the Caribbean sponge Stylissa caribica. This compound acts as a feeding deterrent against common omnivorous reef fish, highlighting its potential ecological significance (Assmann et al., 2001).
Chemical Synthesis and Improvements
In the field of synthetic chemistry, studies have focused on improving the methods of preparing bromopyrrole derivatives. For example, a more efficient synthesis of 1-methyl-2-formyl-5-bromopyrrole was developed, indicating advancements in the synthetic methodologies of bromopyrrole compounds (He & Jiang, 1998).
Antimicrobial Properties
Unique Biogeographical Trends
Research has also focused on the biogeographical trends in the production of bromopyrrole compounds by marine sponges. A study on Caribbean Agelas species found unique bromination trends in the compounds they produce, including this compound derivatives (Piña et al., 2007).
Conducting Polymers and Electrochemical Applications
Bromopyrroles, including N-methyl derivatives, have been studied for their potential in creating conducting polymers. These polymers show features similar to classical polypyrroles and are of interest in electrochemical applications (Audebert & Bidan, 1986).
Environmental Friendly Synthesis Methods
Environmentally friendly synthesis methods involving N-methylpyrrolidin-2-one hydrotribromide, related to this compound, have been developed. This demonstrates the eco-friendly aspect in the synthesis of bromopyrrole derivatives (Jain & Sain, 2010).
Antifungal Applications
Research has also shown the potential of bromopyrrole alkaloids in antifungal applications. Alkaloids isolated from the South China Sea sponge Agelas sp. exhibited significant antifungal activity, suggesting their use in combating fungal infections (Zhu et al., 2016).
将来の方向性
The future research directions for N-methyl-2-bromopyrrole could involve further exploration of its potential biological activities, synthesis methods, and applications in various chemical reactions. Given the biological activities of related bromopyrrole compounds, this compound could potentially be investigated for its antineoplastic properties or other biological activities.
特性
IUPAC Name |
2-bromo-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c1-7-4-2-3-5(7)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQAWZWRYGVOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448722 | |
| Record name | N-methyl-2-bromopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56454-27-4 | |
| Record name | 2-Bromo-1-methyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56454-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-2-bromopyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




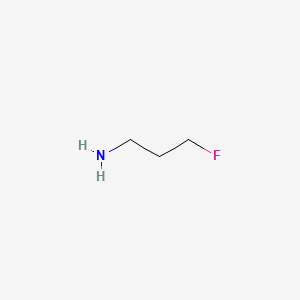
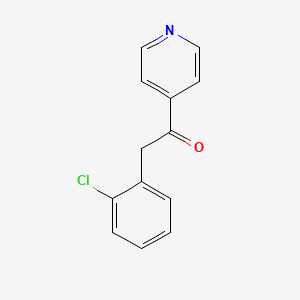

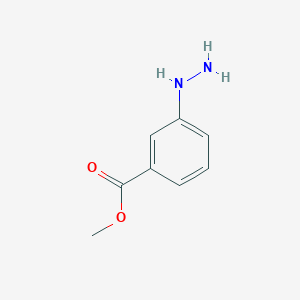

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)
